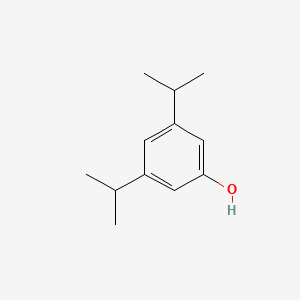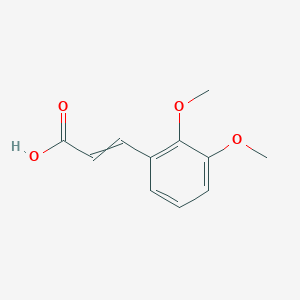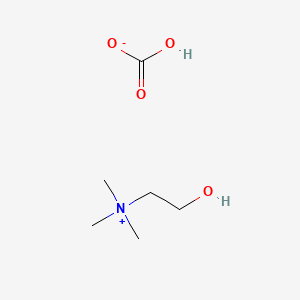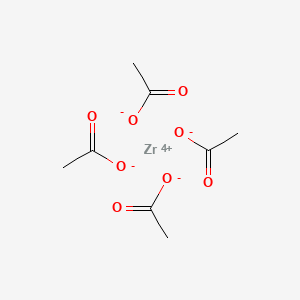
Zirconium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor in the synthesis of various zirconium-based materials. This compound is known for its ability to form metal-organic frameworks and is often used in industrial applications for its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} ]
The reaction is usually carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of acetic acid to a solution of zirconyl chloride, followed by purification steps to remove impurities. The final product is then dried and packaged for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form zirconium hydroxide and acetic acid. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{H}_2\text{O} \rightarrow \text{Zr(OH)}_4 + \text{CH}_3\text{COOH} ]
-
Oxidation: this compound can be oxidized to form zirconium dioxide, a material with significant industrial applications. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{O}_2 \rightarrow \text{ZrO}_2 + \text{CH}_3\text{COOH} ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, oxygen, and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are obtained.
Major Products: The major products formed from reactions involving this compound include zirconium hydroxide, zirconium dioxide, and acetic acid. These products have various applications in different fields, including materials science and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Zirconium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of zirconium-based metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Industry: this compound is used in the production of ceramics, coatings, and other materials that require high thermal stability and resistance to corrosion.
Wirkmechanismus
Zirconium acetate can be compared with other zirconium-based compounds, such as zirconium chloride and zirconium dioxide. While all these compounds contain zirconium, they have different properties and applications:
Zirconium Chloride: This compound is used as a precursor in the synthesis of other zirconium compounds and has applications in catalysis and materials science.
Zirconium Dioxide: Known for its high thermal stability and resistance to corrosion, zirconium dioxide is used in ceramics, coatings, and other high-temperature applications.
Uniqueness: this compound is unique due to its ability to form metal-organic frameworks and its solubility in water. These properties make it particularly useful in applications that require the formation of stable complexes and the synthesis of advanced materials.
Vergleich Mit ähnlichen Verbindungen
- Zirconium Chloride
- Zirconium Dioxide
- Zirconium Acetylacetonate
Eigenschaften
CAS-Nummer |
4229-34-9 |
|---|---|
Molekularformel |
C2H4O2Zr |
Molekulargewicht |
151.28 g/mol |
IUPAC-Name |
acetic acid;zirconium |
InChI |
InChI=1S/C2H4O2.Zr/c1-2(3)4;/h1H3,(H,3,4); |
InChI-Schlüssel |
BNUDRLITYNMTPD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] |
Kanonische SMILES |
CC(=O)O.[Zr] |
Key on ui other cas no. |
7585-20-8 4229-34-9 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
7585-20-8 |
Haltbarkeit |
Stable under recommended storage conditions. Zirconium acetate aq solution containing 22% zirconium oxide ... /is/ stable at room temperature. Available as 13% ZrO2 (aqueous solution) ... stable at room temperature, but temperature of hydrolysis decreases with pH. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


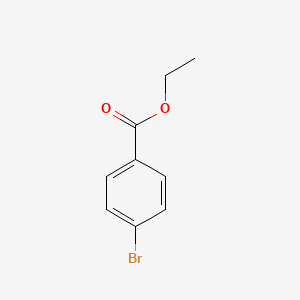

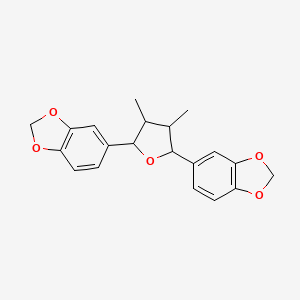
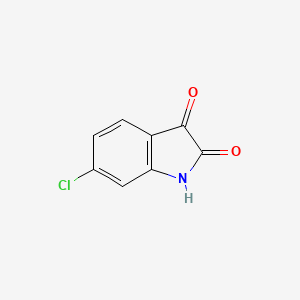

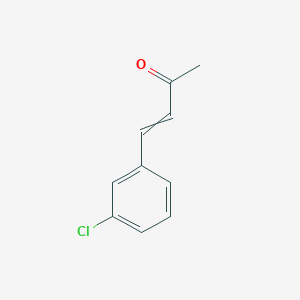
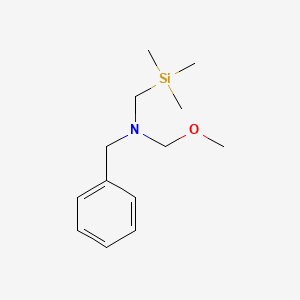
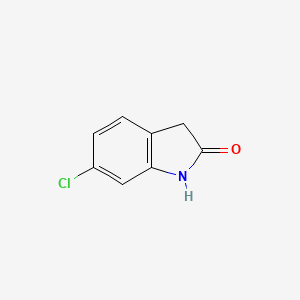
![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
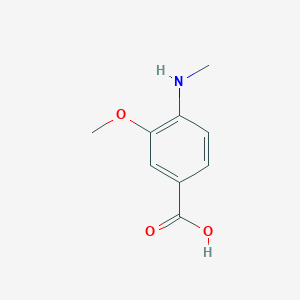
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)
